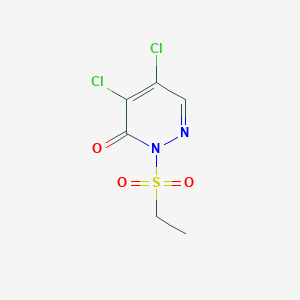

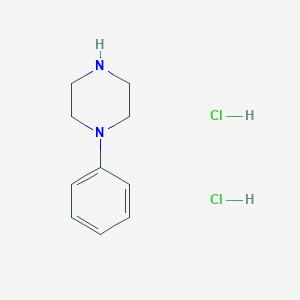

1-(3-氯-4-甲基苯基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde" is not directly mentioned in the provided papers, but the papers discuss related compounds with similar structural motifs, such as pyrazole carbaldehydes with chloro and methyl substituents. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves the use of Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into heterocyclic compounds. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this reagent, indicating that a similar approach might be applicable for synthesizing the compound of interest .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the crystal structure of similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This technique revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, suggesting that the compound of interest might exhibit a similar planarity between its aldehyde group and the pyrrole ring .

Chemical Reactions Analysis

The reactivity of these compounds with amines has been studied, showing that different products can be obtained depending on the nature of the substituents on the pyrazole ring. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a nucleophilic substitution product, while with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a condensation followed by hydrolysis occurs. This indicates that the compound of interest may also undergo similar reactions with amines, leading to a variety of potential products .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and space group parameters are crucial for understanding the intermolecular interactions and stability of these compounds. The chemical properties, including the presence of hydrogen bonds and electronic polarization, are also significant as they influence the reactivity and potential applications of the compounds. For example, the presence of directionally specific C–H···O interactions and intramolecular N-H...N or N-H...O hydrogen bonds can affect the solubility and crystallization behavior of these compounds .

科学研究应用

-

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Scientific Field : Organic Chemistry and Pharmacology .

- Application Summary : This compound is synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . It has potential antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

- Methods of Application : The two precursors are reacted under Hantzsch thiazole synthesis condition to yield the new compound .

- Results or Outcomes : The IR, 1H-NMR, 13C-NMR and mass spectral data are presented, along with its in vitro antibacterial activity .

-

Tiadinil [N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide]

- Scientific Field : Plant Pathology .

- Application Summary : This compound is a systemic acquired resistance (SAR) inducer and has direct antifungal activity against Stagonosporopsis citrulli, the causal agent of gummy stem blight (GSB) disease of watermelon .

- Methods of Application : A single foliar application of tiadinil at ≥10 ppm or a single application of thymol I and II at ≥1 ppm, 48 h before or after pathogen inoculation, significantly reduced disease severity of watermelon seedlings inoculated with 10^5/ml conidial suspension of S. citrulli .

- Results or Outcomes : The study suggests direct antifungal activity of tiadinil, indicating a new mode of action of tiadinil against GSB disease of watermelon .

安全和危害

This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact. It would also include any safety precautions that should be taken when handling the compound.

未来方向

This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties, potential applications, and areas of interest for future investigation.

Please note that the availability and depth of information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde”, some of this information may not be available. It’s always a good idea to consult multiple sources and speak with a knowledgeable professional when conducting research on a specific compound.

属性

IUPAC Name |

1-(3-chloro-4-methylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-9-4-5-10(7-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAIXYQSMZDJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391463 |

Source

|

| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

142044-91-5 |

Source

|

| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)